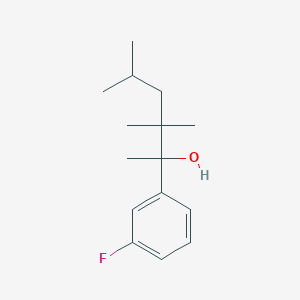
2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-3,3,5-trimethylhexan-2-ol, also known as β-Hydroxy-3,3,5-trimethyl-2-(3-fluorophenyl)hexanoic acid, is a chemical compound with various scientific applications. It is a chiral alcohol that is used in the synthesis of drugs and other biologically active compounds.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
Fluoro-containing Oligomers for OLEDs : New fluoro derivatives of Ph2N-containing oligo(arylenevinylene) derivatives exhibit high fluorescence with emissions in a broad wavelength region, demonstrating their potential in OLED devices. The introduction of fluoro substituents significantly affects their electronic properties, making these compounds excellent candidates for color tuning and efficiency enhancement in OLED technology (H.‐C. Li et al., 2007).
Photophysical Characteristics and Electroluminescence
Trimethyl-Containing Trimer Analysis : The synthesis and characterization of 2,7-fluorenevinylene-based trimers have highlighted their solubility, photophysical properties, and potential in electroluminescence applications. These compounds exhibit strong blue-green photoluminescence and can be utilized in OLEDs, indicating the importance of fluoro and trimethyl groups in the design of photoluminescent materials (J. Mikroyannidis et al., 2006).
Fluoromethylation Catalysis
Catalytic Fluoromethylation : The development of new protocols for trifluoromethylation and difluoromethylation of various skeletons has been essential in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a valuable tool for these reactions, showing the significance of fluorinated compounds in synthesizing organofluorine compounds with varied applications (T. Koike & M. Akita, 2016).
Fluorescence Probes and Sensors
Latent Fluorophores for Biological Applications : The synthesis and application of latent fluorophores based on the trimethyl lock, including their stability and activation in biological environments, showcase the role of fluoro and trimethyl groups in designing sensitive fluorescence probes for cellular and molecular biology research (S. Chandran et al., 2005).
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-3,3,5-trimethylhexan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FO/c1-11(2)10-14(3,4)15(5,17)12-7-6-8-13(16)9-12/h6-9,11,17H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFVFPSAPKFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(C)(C1=CC(=CC=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

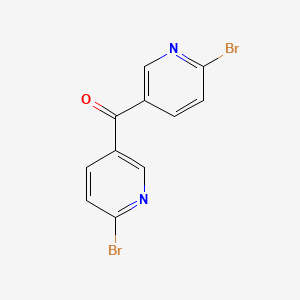
![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)
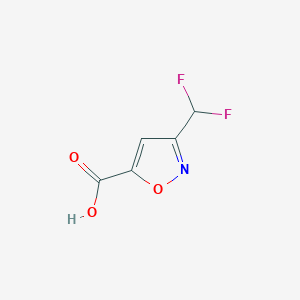
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)
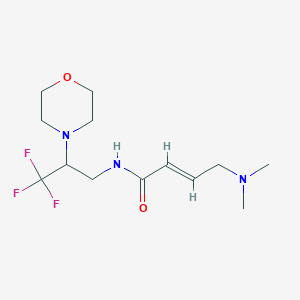
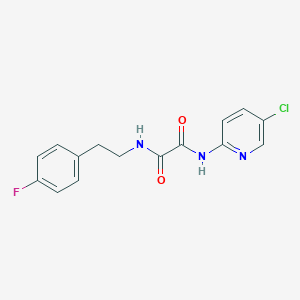
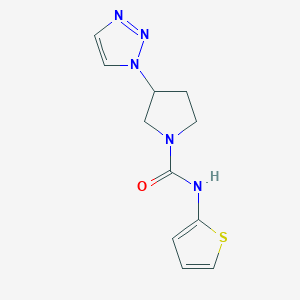
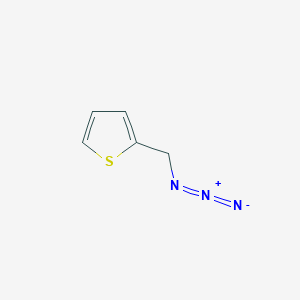
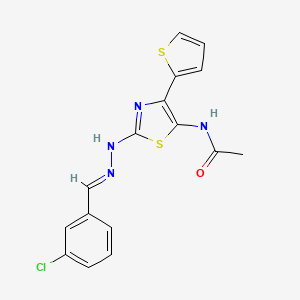
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)

